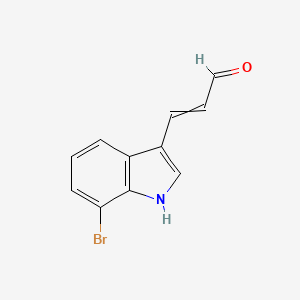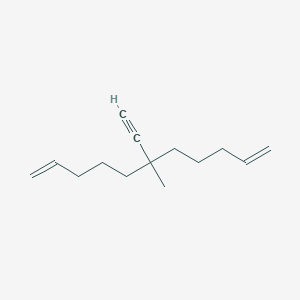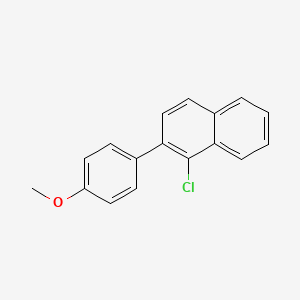![molecular formula C15H11Br2NO B14202024 3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-56-6](/img/structure/B14202024.png)
3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of bromodiphenyl ethers These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of appropriate precursor compounds. One common method is the dibromination of alkenes, alkynes, or aromatic rings using reagents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in the presence of a catalyst like 2,2’-azobis(isobutyronitrile) . The reaction conditions are generally mild, and the reactions proceed at room temperature with good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of solid brominating reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen or other substituents.
Substitution: The bromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the dimethyl and carbonitrile groups .
1,3-Dibromo-5,5-dimethylhydantoin: Contains bromine and dimethyl groups but has a different core structure .
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar biphenyl structure with additional bromine substitutions .
Uniqueness
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of bromine, hydroxyl, dimethyl, and carbonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
917839-56-6 |
|---|---|
Molecular Formula |
C15H11Br2NO |
Molecular Weight |
381.06 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11Br2NO/c1-8-3-11(7-18)12(4-9(8)2)10-5-13(16)15(19)14(17)6-10/h3-6,19H,1-2H3 |
InChI Key |
ZXINDIZOBHOYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC(=C(C(=C2)Br)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)


![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)

![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
